4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine
Description
4-({1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is a heterocyclic compound featuring a pyridine core linked via a methoxy group to a piperidine ring. The piperidine moiety is further substituted with a sulfonyl group attached to a 1-ethyl-2-methylimidazole heterocycle.
Properties
IUPAC Name |
4-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-3-20-12-17(19-14(20)2)25(22,23)21-10-4-5-15(11-21)13-24-16-6-8-18-9-7-16/h6-9,12,15H,3-5,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAGUIIJZCRDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Piperidine/Piperazine Derivatives
Example 21 (EP 1 926 722 B1)
- Structure : 2-{1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine
- Key Features : Incorporates a trifluoromethyl group on pyridine and a phenyl-substituted dihydropyrazole. The sulfonyl group bridges imidazole and pyrazole rings.
- Molecular Weight : 368.10 (calculated), with ESI-MS [M+H+] = 369 .
- Comparison : The trifluoromethyl group enhances metabolic stability compared to the target compound’s ethyl-methylimidazole. However, the dihydropyrazole core may reduce conformational flexibility relative to the piperidine in the target compound.
BK80372 (Product Index)
- Structure : 2-Methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine
- Key Features : Shares the piperidine-methoxy-pyridine backbone but replaces the sulfonyl-imidazole group with a pyrazolylethyl substituent.
- Molecular Weight : 300.40 .
- The pyrazole substituent may offer distinct hydrogen-bonding interactions compared to the imidazole-sulfonyl motif in the target.
Imidazole/Pyrazole-Linked Heterocycles
4-(1-Methyl-1H-imidazol-2-ylmethyl)-piperidine dihydrochloride (Parchem Chemicals)
- Structure : Piperidine functionalized with a methylimidazole group, isolated as a dihydrochloride salt.
- Molecular Weight : 252.19 (free base) .
- Comparison : The dihydrochloride form improves aqueous solubility, whereas the target compound’s neutral sulfonyl group may favor lipophilicity. The methylimidazole substituent lacks the ethyl group present in the target, which could influence steric interactions in binding pockets.
Methoxy-Pyridine Derivatives
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole (Adv. Sci.)
Structural and Functional Data Table
*Estimated based on molecular formula.
Research Implications and Limitations
- Bioactivity Data : The provided evidence lacks explicit biological data, necessitating further studies to compare pharmacological profiles.
- Structural Insights : The ethyl-methylimidazole-sulfonyl group in the target compound offers a unique balance of electronic (sulfonyl) and steric (ethyl) effects, distinguishing it from trifluoromethyl (Example 21) or pyrazole (BK80372) analogs.
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